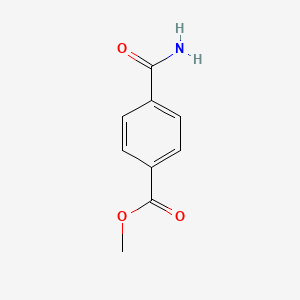

Methyl 4-carbamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXOYLCGOYSPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344345 | |

| Record name | methyl 4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6757-31-9 | |

| Record name | methyl 4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 4-carbamoylbenzoate"

An In-depth Technical Guide to the Synthesis of Methyl 4-carbamoylbenzoate: A Comparative Analysis of Key Methodologies

Abstract

This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and functional polymers.[1] Its bifunctional nature, featuring both an ester and a primary amide group on a benzene ring, makes it a versatile building block. This technical guide, designed for researchers and drug development professionals, provides an in-depth analysis of the primary synthetic routes to this compound. We will dissect two robust and commonly employed strategies: the amidation of mono-methyl terephthalate via an acyl chloride intermediate and the selective catalytic hydrolysis of methyl 4-cyanobenzoate. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization data are presented to ensure scientific integrity and reproducibility.

Strategic Approaches to Synthesis

The synthesis of this compound fundamentally involves the selective functionalization of a terephthalate-based starting material. The two most logical and field-proven strategies approach this from opposite ends of the molecule:

-

Route A: Carboxylic Acid Amidation. This strategy begins with a precursor where the methyl ester is already in place, namely mono-methyl terephthalate (or terephthalic acid mono methyl ester). The remaining carboxylic acid group is then activated and converted to the primary amide.

-

Route B: Nitrile Hydrolysis. This approach starts with a precursor containing the ester and a nitrile group, methyl 4-cyanobenzoate. The nitrile group is then selectively hydrated to the primary amide, a transformation that requires careful control to avoid hydrolysis of the ester.

Each route presents distinct advantages and challenges regarding reagent availability, reaction conditions, and potential side products. The following sections provide a detailed examination of each methodology.

Detailed Experimental Protocol

This protocol is adapted from established procedures for acyl chloride formation and subsequent amidation. [2] Step 1: Formation of Methyl 4-(chloroformyl)benzoate

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend mono-methyl terephthalate (1.0 eq) in dry pyridine (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.

-

Cool the suspension in an ice-water bath to 0-5 °C.

-

Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of a pale brown or yellow suspension indicates the formation of the acyl chloride.

Step 2: Amidation to form this compound

-

Re-cool the suspension from Step 1 in an ice-water bath.

-

Slowly and carefully add concentrated aqueous ammonia (approx. 5 eq) to the cooled mixture. This step is highly exothermic. Maintain vigorous stirring and control the addition rate to keep the temperature below 20 °C.

-

Once the addition is complete, stir the reaction mixture at room temperature for an additional 18-24 hours.

-

Pour the reaction mixture into cold water, which will precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and excess ammonia.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as a white solid.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | Mono-methyl Terephthalate | Readily available bifunctional precursor. |

| Activating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts carboxylic acid to highly reactive acyl chloride. |

| Solvent/Base | Pyridine | Acts as a solvent and neutralizes the HCl byproduct from activation. |

| Nucleophile | Aqueous Ammonia (NH₃) | Source of the amide nitrogen. |

| Reaction Temp. | 0-5 °C (addition), RT (stirring) | Controls exothermic reactions and prevents side product formation. |

| Typical Yield | 70-85% | This method is generally high-yielding due to the reactive intermediate. |

Method B: Synthesis from Methyl 4-cyanobenzoate

This modern approach offers a more direct conversion, avoiding harsh activating agents, but requires careful catalytic control to achieve selectivity.

Rationale and Mechanistic Considerations

The hydration of a nitrile to an amide is a well-known transformation. However, it typically requires harsh conditions (strong acid or base) that can also hydrolyze the methyl ester group, leading to unwanted byproducts like 4-carbamoylbenzoic acid or terephthalic acid. [3] To achieve the desired selectivity, transition-metal catalysis provides a milder pathway. Rhodium catalysts, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), have been shown to facilitate the selective hydration of nitriles in the presence of ester functional groups. [3]An innovative variant of this method uses acetaldoxime as a "water surrogate," which undergoes a Rhodium-catalyzed rearrangement that effectively delivers a water molecule to the nitrile in a controlled manner. [3]This avoids the presence of bulk water and minimizes ester hydrolysis.

Detailed Experimental Protocol

This protocol is based on a procedure reported in Organic Syntheses for the mild, selective hydrolysis of nitriles. [3]

-

To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 4-cyanobenzoate (1.0 eq), acetaldoxime (2.0 eq), and Wilkinson's catalyst (0.05 eq).

-

Add anhydrous 1,4-dioxane (approx. 5 mL per mmol of nitrile) via syringe.

-

Heat the reaction mixture to reflux (oil bath temperature ~130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (approx. 20 mL) and heat the mixture at 90-100 °C for 1 hour to hydrolyze any remaining intermediates.

-

Cool the mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain pure this compound.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | Methyl 4-cyanobenzoate | Ester group is pre-installed; nitrile is a stable amide precursor. [4] |

| Catalyst | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Enables mild and selective nitrile hydration, preserving the ester. [3] |

| Water Source | Acetaldoxime | Acts as a controlled water surrogate, minimizing side reactions. [3] |

| Solvent | Anhydrous 1,4-Dioxane | Aprotic solvent suitable for the catalytic cycle. |

| Reaction Temp. | Reflux (~101-130 °C) | Provides thermal energy to drive the catalytic cycle. |

| Typical Yield | >90% | Catalytic methods can be highly efficient and high-yielding. [3] |

Product Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods. The data presented below are typical for this compound.

| Technique | Expected Observation | Interpretation |

| Appearance | White to off-white crystalline solid | Confirms expected physical state. |

| Melting Point | ~215-218 °C | A sharp melting point range indicates high purity. |

| ¹H NMR (CDCl₃/DMSO-d₆) | δ ~8.1-7.9 (m, 4H), δ ~7.8 (br s, 1H), δ ~7.5 (br s, 1H), δ ~3.9 (s, 3H) | Aromatic protons (AA'BB' system), two distinct amide protons (NH₂), and the methyl ester singlet (CH₃). |

| ¹³C NMR (CDCl₃/DMSO-d₆) | δ ~168 (C=O, amide), δ ~166 (C=O, ester), δ ~138-128 (aromatic carbons), δ ~52 (OCH₃) | Confirms the presence of two distinct carbonyls, the aromatic ring carbons, and the ester methyl carbon. |

| IR Spectroscopy (KBr) | ν ~3430, 3200 cm⁻¹ (N-H stretch), ν ~1720 cm⁻¹ (C=O ester stretch), ν ~1660 cm⁻¹ (C=O amide I stretch) | Characteristic vibrations for the primary amide and ester functional groups. [5][6] |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood.

-

Ammonia (concentrated): Corrosive and causes severe respiratory irritation. Handle with care in a fume hood.

-

Rhodium Catalysts: Heavy metal compounds. Avoid inhalation of dust and skin contact.

-

1,4-Dioxane: A potential carcinogen and flammable. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

Both synthetic routes presented offer viable and effective methods for preparing this compound.

-

Method A (Acyl Chloride) is a robust, classical approach that is reliable and uses relatively inexpensive reagents. However, it involves handling the highly corrosive and reactive thionyl chloride and requires careful control of exothermic reactions.

-

Method B (Nitrile Hydrolysis) represents a more elegant and modern approach, offering high selectivity and yield under milder conditions. The main drawback is the cost and handling requirements of the transition metal catalyst.

The choice between these methods will depend on the specific needs of the laboratory, including scale, budget, available equipment, and the desired level of process safety and environmental consideration.

References

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

High-Quality Synthesis of Terephthalamide from Secondary PET Waste. (2023). AIP Conference Proceedings. Retrieved from [Link]

-

Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of Carboxylic Acids - Ester and Amide Formation. (2023, August 4). Chemistry LibreTexts. Retrieved from [Link]

-

Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Synthesis of Methyl 4-[(2-propynylamino)carbonyl]benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

-

Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. ResearchGate. Retrieved from [Link]

-

Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. Cairo University Scholar. Retrieved from [Link]

-

Methyl 4-[methyl(nitroso)carbamoyl]benzoate. (2025, December 27). PubChem. Retrieved from [Link]

- 4-cyanobenzoic acid and its methyl ester production method. (n.d.). Google Patents.

-

Polymerization of terephthalic acid methyl ester to produce PET. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. (2017). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved from [Link]

- Method for preparing 4-cyanobenzoic acid methyl ester and method for... (n.d.). Google Patents.

-

SELECTIVE HYDRATION OF A NITRILE WITH A RHODIUM CATALYST. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Process for producing cyanobenzoic acid derivatives. (1999, September 23). European Patent Office.

-

Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate. (n.d.). Georganics. Retrieved from [Link]

- Method for preparing 2-amino-4-methanesulfonamide methylbenzoate. (n.d.). Google Patents.

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

- Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]

-

Methyl 4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Benzoic acid, 4-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Preparation of Monoalkyl Terephthalates: An Overview. (2007, February 6). ResearchGate. Retrieved from [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [Link]

-

Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- Preparation method of 4-aminomethylbenzoic acid. (n.d.). Google Patents.

-

What does the methyl benzoate IR spectrum reveal? (n.d.). Proprep. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-Carbamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of a variety of organic molecules, methyl 4-carbamoylbenzoate presents itself as a compound of significant interest to the scientific community. Its unique bifunctional nature, possessing both a methyl ester and a primary amide on a benzene ring, makes it a versatile intermediate in the fields of medicinal chemistry and materials science. This guide, compiled from a Senior Application Scientist's perspective, aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific literature and practical insights.

Core Chemical Identity and Physical Properties

This compound is a parasubstituted aromatic compound. A thorough understanding of its fundamental properties is the first step in its effective utilization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Methyl-(4-aminocarbonyl)benzoate | [1] |

| CAS Number | 6757-31-9 | [2] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 95% Purity: Data not available | [2] |

Solubility Profile:

-

Slightly soluble in water.

-

Soluble in alcohols such as methanol and ethanol.

-

Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

The interplay of the polar carbamoyl group and the relatively less polar methyl ester and benzene ring governs its solubility. The amide group's ability to form hydrogen bonds contributes to its solubility in protic solvents, while the overall molecular structure allows for dissolution in various organic media.

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. Below is a summary of expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the amide protons.

-

Aromatic Protons (AA'BB' system): Two doublets in the aromatic region (typically δ 7.8-8.2 ppm). The protons ortho to the electron-withdrawing ester and amide groups will be deshielded and appear downfield.

-

Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.

-

Amide Protons (-CONH₂): Two broad singlets, corresponding to the two diastereotopic protons of the primary amide, which may exchange with deuterium in D₂O. The chemical shift can be variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbons (C=O): Two signals in the downfield region, typically δ 165-170 ppm, corresponding to the ester and amide carbonyls.

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm), with the ipso-carbons attached to the carbonyl groups being the most deshielded.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

N-H Stretching: Two medium to sharp bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.

-

C=O Stretching: A strong, sharp band for the ester carbonyl around 1720 cm⁻¹ and another strong band for the amide I band (primarily C=O stretch) around 1660 cm⁻¹.

-

C-N Stretching and N-H Bending (Amide II): A band around 1600-1500 cm⁻¹.

-

C-O Stretching (Ester): A strong band in the region of 1300-1100 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the differential reactivity of its ester and amide functionalities.

Synthetic Routes

One common method for the preparation of this compound is through the amidation of a suitable precursor. A patent describes a method starting from methyl-4-formylbenzoate, which is first chlorinated to produce methyl-4-chloroformylbenzoate, followed by amidation with aqueous ammonia to yield methyl-4-carbamoylbenzoate[3].

Another viable route is the Fischer-Speier esterification of 4-carbamoylbenzoic acid. This classic acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid.

Workflow for Fischer-Speier Esterification:

Sources

A Comprehensive Technical Guide to Methyl 4-carbamoylbenzoate (CAS 6757-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 4-carbamoylbenzoate is a bifunctional organic compound featuring a methyl ester and a primary amide group attached at the para positions of a benzene ring.[1] This specific arrangement of functional groups makes it a uniquely versatile building block in modern organic synthesis.[1] Its structure allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[1] For professionals in drug discovery and material science, this compound serves as a critical starting point for developing novel pharmaceuticals, functional polymers, and other high-value materials.[1][2] This guide provides an in-depth analysis of its synthesis, reactivity, characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the necessary data for reaction planning, analytical method development, and quality control.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 6757-31-9 | [1][3] |

| Molecular Formula | C₉H₉NO₃ | [1][4] |

| Molecular Weight | 179.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl-(4-aminocarbonyl)benzoate | [5] |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N | [1] |

| InChI Key | BAXOYLCGOYSPJH-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95% | [3] |

Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale and Interpretation |

| ¹H NMR | Aromatic Protons (H-2, H-6) | ~8.1 ppm (d, 2H) | Protons ortho to the electron-withdrawing ester group are deshielded and appear downfield. |

| Aromatic Protons (H-3, H-5) | ~7.9 ppm (d, 2H) | Protons ortho to the amide group. | |

| Amide Protons (-CONH₂) | ~7.5 and ~8.0 ppm (2 x br s, 2H) | Two broad singlets due to restricted rotation and exchange; chemical shift is solvent-dependent. | |

| Methyl Protons (-OCH₃) | ~3.9 ppm (s, 3H) | Characteristic singlet for a methyl ester. | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~166 ppm | Typical chemical shift for an aromatic ester carbonyl carbon. |

| Amide Carbonyl (C=O) | ~168 ppm | Typical chemical shift for a primary amide carbonyl carbon. | |

| Aromatic C-O | ~134 ppm | Quaternary carbon attached to the ester group. | |

| Aromatic C-C(O)N | ~138 ppm | Quaternary carbon attached to the amide group. | |

| Aromatic C-H | ~128-130 ppm | Aromatic carbons bearing hydrogen atoms. | |

| Methyl Carbon (-OCH₃) | ~52 ppm | Characteristic shift for a methyl ester carbon. | |

| IR Spectroscopy | N-H Stretch | 3400-3200 cm⁻¹ (two bands) | Characteristic of a primary amide. |

| C=O Stretch (Ester) | ~1725 cm⁻¹ | Strong, sharp absorption for the ester carbonyl. | |

| C=O Stretch (Amide I) | ~1660 cm⁻¹ | Strong absorption for the amide carbonyl. | |

| N-H Bend (Amide II) | ~1620 cm⁻¹ | Characteristic N-H bending vibration. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 179 | Corresponds to the molecular weight. |

| Key Fragments | m/z = 164 ([M-CH₃]⁺), 148 ([M-OCH₃]⁺), 121 ([M-C(O)OCH₃]⁺), 135 ([M-C(O)NH₂]⁺) | Fragmentation pattern resulting from the loss of the methyl, methoxy, carbomethoxy, and carbamoyl groups, respectively. |

Synthesis and Reaction Chemistry

The synthetic utility of this compound stems from its accessibility and the differential reactivity of its functional groups.

Recommended Synthetic Route: Fischer Esterification

The most direct and industrially scalable synthesis is the Fischer esterification of the readily available 4-Carbamoylbenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which acts as both a reactant and the solvent, to drive the equilibrium towards the desired ester product.[6][7]

Caption: Fischer esterification of 4-Carbamoylbenzoic Acid.

Field-Proven Experimental Protocol: Synthesis via Fischer Esterification

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification to ensure high purity and yield.

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Carbamoylbenzoic acid (10.0 g, 60.6 mmol).

-

Add anhydrous methanol (150 mL). The starting material will not fully dissolve, forming a suspension. Methanol serves as the solvent and the excess reagent to shift the reaction equilibrium forward.[6]

-

While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) as the catalyst.[8] The addition is exothermic.

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of methanol to approximately 30 mL using a rotary evaporator.

-

Slowly pour the concentrated mixture into a beaker containing 200 mL of ice-cold deionized water. A white precipitate of the product should form.

-

Neutralize the remaining acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).[9] This step is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL) to remove water-soluble impurities.

-

Dry the product under vacuum at 50°C to a constant weight.

-

For higher purity, the crude product can be recrystallized from a methanol/water mixture.

-

Core Reactivity

The compound's dual functionality is the key to its versatility. The ester and amide groups can be targeted with high selectivity under different reaction conditions.

Caption: Key chemical transformations of this compound.

-

Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed back to the corresponding carboxylic acid (or its salt), leaving the amide group intact under mild conditions.[1]

-

Aminolysis/Transesterification: The ester group can react with amines or other alcohols to form new amides or esters, respectively.[1] This is a common strategy for linking the benzoyl moiety to other molecules.

-

Amide Reactions: The primary amide can undergo reactions such as the Hofmann rearrangement to yield Methyl 4-aminobenzoate, providing a route to aniline derivatives. It can also be dehydrated to form a nitrile.

Applications in Drug Discovery and Material Science

The strategic value of this compound is most evident in its application as a versatile intermediate.

Pharmaceutical Intermediate

The benzamide and benzoate structures are common motifs in a wide range of pharmaceuticals. This compound serves as a precursor for more complex Active Pharmaceutical Ingredients (APIs).[1]

-

Scaffold for Synthesis: Its structure can be elaborated at either the ester or amide position. For example, the ester can be hydrolyzed and the resulting acid coupled with an amine, while the primary amide provides a handle for further functionalization. This makes it a valuable starting material for building libraries of compounds for high-throughput screening.

-

Precursor to Bioactive Molecules: Derivatives of this compound are investigated for various therapeutic properties, including potential use in anti-inflammatory or antimicrobial agents.[1][2] While direct drug applications are in early research, its role as a building block is well-established for creating more complex drug candidates.[1]

Monomer for Advanced Polymers

In material science, the development of functional polymers with enhanced thermal stability and specific mechanical properties is a constant pursuit.

-

Polymer Synthesis: this compound can be used in the synthesis of polyamides and polyesters. The presence of both an ester and an amide group allows it to be incorporated into polymer backbones through polycondensation reactions.

-

Enhanced Functionality: Polymers derived from this monomer have been shown to exhibit improved stability and functionality, making them suitable for specialized industrial applications.[1]

Handling and Storage

For maintaining the integrity of the compound and ensuring laboratory safety, the following practices are recommended.

-

Storage: Store in a cool, dry place in a tightly sealed container.[3] Long-term storage under these conditions preserves its purity.

-

Handling: The compound should be handled by technically qualified personnel.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is not classified as a hazardous material for transport.[3]

Conclusion

This compound (CAS 6757-31-9) is more than just a chemical intermediate; it is a strategic tool for innovation in both pharmaceutical development and material science. Its bifunctional nature provides a robust platform for a wide range of chemical modifications, enabling the efficient synthesis of complex target molecules. This guide has provided a technical foundation, from synthesis and characterization to reactivity and application, to empower researchers and scientists to fully leverage the potential of this versatile compound in their R&D endeavors.

References

-

Chemsrc. (2025, August 25). methyl 4-((tert-butoxycarbonyl)carbamoyl)benzoate. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(phenylcarbamoyl)benzoate. Retrieved January 12, 2026, from [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

ChemWhat. (n.d.). Methyl-(4-aminocarbonyl)benzoate CAS#: 6757-31-9. Retrieved January 12, 2026, from [Link]

-

Fischer Esterification Procedure. (n.d.). University of Arizona. Retrieved January 12, 2026, from [Link]

-

Fischer Esterification Procedure. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]

-

Supporting Information for Publication. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 12, 2026, from [Link]

-

Lunkad, A. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Retrieved January 12, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy this compound | 6757-31-9 [smolecule.com]

- 2. Methyl 4-(phenylcarbamoyl)benzoate [myskinrecipes.com]

- 3. 6757-31-9 this compound AKSci 0403AC [aksci.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Solubility of Methyl 4-carbamoylbenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl 4-carbamoylbenzoate, a key intermediate in pharmaceutical and organic synthesis.[1] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and equips researchers with the theoretical framework and practical methodologies to determine and predict the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical parameter that dictates its behavior throughout the drug development and manufacturing lifecycle.[2] From reaction kinetics and purification strategies, such as recrystallization, to formulation and bioavailability, understanding and controlling solubility is paramount.[2] this compound, with its dual functional groups—an ester and a primary amide—presents an interesting case study in solubility, where intermolecular forces play a significant role.[1] This guide will delve into the theoretical underpinnings of its solubility and provide robust protocols for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6757-31-9 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Structure | ||

| Hydrogen Bond Donors | 2 (from the -NH₂ group) | PubChem |

| Hydrogen Bond Acceptors | 3 (from the two C=O groups and the ester oxygen) | PubChem |

| Predicted logP | 1.1 | [3] |

The presence of both hydrogen bond donors and acceptors in the this compound molecule suggests the potential for strong intermolecular interactions, both with itself (in the solid state) and with solvent molecules. The carbamoyl group (-CONH₂) is particularly significant in this regard.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] This can be refined by considering the specific intermolecular forces at play:

-

Polarity : this compound possesses a significant dipole moment due to its ester and amide functionalities. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding : The primary amide group can both donate and accept hydrogen bonds, while the ester group can only accept them. Solvents that are proficient hydrogen bond donors and/or acceptors are likely to be effective at solvating this molecule.

-

Dispersive Forces : The aromatic ring contributes to London dispersion forces, suggesting some solubility in non-polar aromatic solvents, although this is likely to be less significant than the polar interactions.

Based on these principles, we can predict a general trend in the solubility of this compound in common organic solvents:

-

High Solubility : Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) which are excellent hydrogen bond acceptors. Good solubility is also anticipated in polar protic solvents like short-chain alcohols (methanol, ethanol) that can act as both hydrogen bond donors and acceptors.

-

Moderate Solubility : Expected in solvents of intermediate polarity such as ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).

-

Low to Negligible Solubility : Expected in non-polar solvents like alkanes (hexane, heptane) and ethers (diethyl ether), where the dominant intermolecular forces are weak van der Waals interactions.

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination of the solubility of this compound is essential for any process development. The following sections provide detailed, self-validating protocols for this purpose.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] It involves agitating an excess of the solid solute with the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.[5][6]

Caption: A flowchart illustrating the key steps of the shake-flask method for solubility determination.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a direct and robust method for determining the concentration of a non-volatile solute in a saturated solution.[7][8]

-

Preparation of Saturated Solution : Follow the "Preparation" and "Equilibration" steps outlined in the Shake-Flask Method workflow (Figure 1).

-

Filtration : Carefully filter a portion of the supernatant through a pre-weighed syringe filter to remove all undissolved solids. The choice of filter material should be compatible with the organic solvent used.

-

Aliquot Transfer : Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation : Place the evaporating dish in a fume hood on a hot plate set to a temperature that will gently evaporate the solvent without causing the sample to splatter. For higher boiling point solvents, a vacuum oven may be necessary.

-

Drying to Constant Weight : Once the solvent has evaporated, transfer the evaporating dish to a drying oven set at a temperature below the melting point of this compound to remove any residual solvent. Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculation :

-

Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of aliquot in L)

-

The primary advantage of the gravimetric method is its simplicity and directness, as it does not require a calibration curve. However, it is crucial that the solute is non-volatile and thermally stable at the drying temperature.

Quantification Method 2: UV/Vis Spectrophotometry

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a sensitive and high-throughput method for concentration determination.[9][10][11]

-

Determine the Wavelength of Maximum Absorbance (λmax) :

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV/Vis spectrophotometer to identify the wavelength at which the absorbance is highest. This λmax will be used for all subsequent measurements.

-

-

Prepare a Calibration Curve :

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown sample.

-

-

Prepare and Analyze the Saturated Solution :

-

Follow the "Preparation," "Equilibration," and "Separation" steps of the Shake-Flask Method (Figure 1).

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to ensure the absorbance falls within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation :

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Solubility = (Concentration of diluted solution) x (Dilution factor)

-

This method is highly sensitive and suitable for automation. However, it is an indirect method and requires careful preparation of a calibration curve. It is also essential that no other components in the solution absorb at the analytical wavelength.

Application of Solubility Data: Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[4][12][13] An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

General Protocol for Recrystallization of this compound:

-

Solvent Selection : Based on the experimentally determined solubility data, select a solvent or a solvent mixture that meets the criteria for a good recrystallization solvent. For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[14]

-

Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more hot solvent dropwise until the solid is completely dissolved.

-

Hot Filtration (if necessary) : If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization : Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

-

Drying : Dry the purified crystals in a drying oven at a temperature well below the melting point of this compound.

Caption: A schematic representation of the steps involved in the purification of a solid compound by recrystallization.

Conclusion

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Al-Tikriti, Y., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

- Zheng, F., & Wang, J. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[methyl(nitroso)carbamoyl]benzoate. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024, June 29). Pharmaceutical Communications - Roots Press. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

-

Frank T. Edelmann. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

-

Gravimetric analysis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

-

Recrystallization1. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylcarbamoylamino)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydrazinecarbonyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[(fluoroamino)carbamoyl]benzoate. Retrieved from [Link]

-

Methyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link]

- Saeed, A., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o821.

- Lin, J., et al. (2006). 2-(4-Methylbenzoyl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4942–o4943.

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

-

Properties of Common Organic Solvents. (2023, September 7). Retrieved from [Link]

Sources

- 1. Buy this compound | 6757-31-9 [smolecule.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. 4-[(Methylcarbamoyl)amino]benzoic acid | C9H10N2O3 | CID 306238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rootspress.org [rootspress.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectrum Analysis of Methyl 4-carbamoylbenzoate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of methyl 4-carbamoylbenzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of small organic molecules. This document moves beyond a simple recitation of spectral data, offering insights into the underlying principles that govern the observed chemical shifts and coupling patterns, thereby enabling a more profound understanding of the molecule's structure and dynamics.

Introduction: The Structural Significance of this compound

This compound is a small organic molecule featuring a para-substituted benzene ring with a methyl ester and a primary amide (carbamoyl) group. This substitution pattern makes it an excellent case study for understanding the interplay of electron-withdrawing and electron-donating effects on the electronic environment of an aromatic system. A thorough NMR analysis is critical for confirming its structure and for providing a baseline for the characterization of more complex derivatives in medicinal chemistry and materials science.

Theoretical Framework: Understanding Substituent Effects in Aromatic Systems

The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the nature of the attached substituents.[1] Electron-withdrawing groups (EWGs) deshield the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups (EDGs) have the opposite effect, shielding the nuclei and shifting their signals upfield.[1]

In this compound, the methyl ester group (-COOCH₃) is an electron-withdrawing group through both inductive and resonance effects. The carbamoyl group (-CONH₂) is more complex; while the nitrogen has a lone pair that can be donated into the ring (a resonance-donating effect), the carbonyl group is strongly electron-withdrawing. The overall effect of a substituent on the chemical shifts of the aromatic protons and carbons is a combination of these inductive and resonance effects.[2][3]

Predicted NMR Spectra of this compound

To facilitate a detailed analysis, 1H and 13C NMR spectra of this compound were predicted using established NMR prediction software. The predicted chemical shifts are summarized in the tables below.

Table 1: Predicted 1H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.15 | Doublet (d) | 2H |

| H-3, H-5 | 7.95 | Doublet (d) | 2H |

| -OCH₃ | 3.90 | Singlet (s) | 3H |

| -NH₂ | 7.5 (broad), 8.0 (broad) | Singlet (br s) | 2H |

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 134.5 |

| C-2, C-6 | 129.8 |

| C-3, C-5 | 128.5 |

| C-4 | 138.0 |

| -C=O (ester) | 166.5 |

| -C=O (amide) | 168.0 |

| -OCH₃ | 52.5 |

In-Depth Spectral Analysis

1H NMR Spectrum Analysis

The predicted 1H NMR spectrum of this compound is expected to show four distinct signals.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substitution pattern of the benzene ring results in a characteristic AA'BB' spin system, which often appears as two distinct doublets.[4] The protons ortho to the electron-withdrawing methyl ester group (H-2 and H-6) are expected to be the most deshielded and therefore appear at the highest chemical shift (around 8.15 ppm). The protons ortho to the carbamoyl group (H-3 and H-5) will be slightly more shielded and are predicted to resonate around 7.95 ppm. The coupling constant between these adjacent protons is typically in the range of 8-9 Hz.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will appear as a sharp singlet at approximately 3.90 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Amide Protons (-NH₂): The two protons of the primary amide group are expected to appear as two broad singlets, or a single broad singlet, in the region of 7.5-8.0 ppm. The broadness of these signals is due to several factors, including quadrupole broadening from the adjacent nitrogen atom and the potential for restricted rotation around the C-N bond.[5] Their chemical shift can also be highly dependent on the solvent and temperature.[6][7]

13C NMR Spectrum Analysis

The predicted 13C NMR spectrum is expected to show seven distinct signals.

-

Aromatic Carbons: Due to the symmetry of the para-substituted ring, only four signals are expected for the six aromatic carbons.

-

C-1 and C-4 (ipso-Carbons): The carbons directly attached to the substituents (ipso-carbons) are typically deshielded. C-4, attached to the carbamoyl group, is predicted to be the most downfield of the aromatic carbons at around 138.0 ppm. C-1, attached to the methyl ester, is predicted at approximately 134.5 ppm.

-

C-2, C-6 and C-3, C-5: The carbons ortho to the methyl ester (C-2, C-6) are predicted to be at a higher chemical shift (around 129.8 ppm) than the carbons ortho to the carbamoyl group (C-3, C-5) at around 128.5 ppm.

-

-

Carbonyl Carbons (-C=O): The two carbonyl carbons of the ester and amide groups will appear in the downfield region of the spectrum. The amide carbonyl carbon is typically found at a slightly higher chemical shift than the ester carbonyl carbon, predicted here at 168.0 ppm and 166.5 ppm, respectively.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet at approximately 52.5 ppm.

Dynamic NMR and the Carbamoyl Group

A key feature of amides is the restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character.[5][8] This can lead to interesting dynamic effects in the NMR spectrum.

At room temperature, the rotation around the C-N bond of the primary amide in this compound may be slow on the NMR timescale. This can result in the two amide protons being in chemically non-equivalent environments, leading to two separate broad signals. As the temperature is increased, the rate of rotation increases. If the temperature is high enough to make the rotation fast on the NMR timescale, the two amide protons will become chemically equivalent, and their signals will coalesce into a single, sharper peak.[9] Variable temperature NMR experiments can therefore be used to determine the energy barrier to rotation around the C-N bond.[10]

Experimental Protocols

NMR Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The following is a standard protocol for a small organic molecule like this compound.[9][10]

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR.[10]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for amides as it can participate in hydrogen bonding and help to resolve the amide proton signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[11] Gentle warming or vortexing can aid dissolution.[10]

-

Filtering: If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. CASPRE [caspre.ca]

- 5. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 6. researchgate.net [researchgate.net]

- 7. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

"infrared spectroscopy of Methyl 4-carbamoylbenzoate"

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 4-carbamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound using Infrared (IR) Spectroscopy. As a molecule incorporating both primary amide and aromatic ester functionalities, its IR spectrum presents a unique fingerprint rich with structural information.[1] This document, designed for professionals in research and pharmaceutical development, moves beyond a simple spectral assignment. It delves into the theoretical underpinnings of the molecule's vibrational modes, offers a detailed, field-proven experimental protocol for spectral acquisition using Attenuated Total Reflectance (ATR)-FTIR, and provides a systematic approach to spectral interpretation. The causality behind experimental choices, the impact of intermolecular forces such as hydrogen bonding, and the diagnostic significance of key absorption bands are explained to ensure both technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound (C₉H₉NO₃) is a bifunctional organic compound featuring a methyl ester and a primary amide attached at the para positions of a benzene ring.[1] This specific arrangement of functional groups makes it a versatile building block in organic synthesis and a relevant structure in medicinal chemistry.[1]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such multi-functionalized molecules. It provides a rapid, non-destructive, and highly specific method to confirm the presence of key functional groups, investigate intermolecular interactions, and verify molecular identity. For a compound like this compound, IR spectroscopy serves as a first-line method to confirm its successful synthesis and purity by identifying the characteristic vibrational signatures of its constituent parts: the primary amide, the aromatic ester, and the para-substituted aromatic ring.

Theoretical Principles and Predicted Vibrational Modes

The interaction of infrared radiation with a molecule excites specific vibrational modes (stretching, bending, rocking), each corresponding to a quantized energy level. The absorption of energy at these specific frequencies creates a unique spectral fingerprint. The position of these absorption bands is primarily determined by bond strength and the mass of the atoms involved. However, electronic effects (resonance, induction) and intermolecular forces, particularly hydrogen bonding, can significantly shift these frequencies.

Molecular Structure of this compound

To understand its IR spectrum, we must first consider the molecule's structure and the distinct vibrating units within it.

Caption: Molecular structure of this compound.

Analysis of Key Functional Groups

A. Primary Amide Group (-CONH₂):

-

N-H Stretching: Primary amides exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. In the solid state, extensive intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers, typically appearing near 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) .[2][3] The presence of two distinct peaks in this region is a definitive marker for a primary amide.[4][5]

-

C=O Stretching (Amide I Band): This is a very strong and characteristic absorption. Resonance delocalization of the nitrogen lone pair onto the carbonyl group lowers the double-bond character of the C=O bond. This effect, combined with hydrogen bonding in the solid state, typically places the Amide I band for primary amides around 1650 cm⁻¹ .[2][4]

-

N-H Bending (Amide II Band): This band arises from the scissoring motion of the -NH₂ group and is typically found between 1650 and 1620 cm⁻¹ .[4] It can sometimes overlap with or appear as a shoulder on the more intense Amide I band.

-

C-N Stretching: This vibration is of medium intensity and is expected near 1400 cm⁻¹ .[2]

B. Aromatic Ester Group (-COOCH₃):

-

C=O Stretching: The carbonyl stretch of an ester is one of the strongest absorptions in the IR spectrum. For an aromatic ester like this, conjugation with the benzene ring lowers the frequency compared to a saturated ester. This peak is expected in the 1730-1715 cm⁻¹ range.[6][7] This position is diagnostically important as it is distinctly higher than the amide C=O stretch.

-

C-O Stretching: Esters characteristically show two strong C-O stretching bands. For aromatic esters, these correspond to the C-C(=O)-O asymmetric stretch and the O-C-C symmetric stretch.[8] These are expected at approximately 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ , respectively.[6]

C. Para-Substituted Benzene Ring:

-

Aromatic C-H Stretching: These vibrations give rise to weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]

-

C=C Ring Stretching: A series of medium-intensity bands are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations within the aromatic ring.

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring gives rise to strong, characteristic bands in the fingerprint region. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

Summary of Expected Absorption Bands

The following table summarizes the principal vibrational modes and their expected frequencies for solid-phase this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric Stretch | Primary Amide | ~ 3350 | Medium, Broad | Broadened due to hydrogen bonding.[2][4] |

| N-H Symmetric Stretch | Primary Amide | ~ 3180 | Medium, Broad | Broadened due to hydrogen bonding.[2][4] |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds.[9] |

| Aliphatic C-H Stretch | Methyl Ester | 3000 - 2850 | Weak | Asymmetric and symmetric stretches of the -CH₃ group. |

| C=O Ester Stretch | Aromatic Ester | 1730 - 1715 | Very Strong, Sharp | Lowered by conjugation with the aromatic ring.[6][7] |

| C=O Amide I Stretch | Primary Amide | ~ 1650 | Very Strong | Lowered by resonance and hydrogen bonding.[2][4] |

| N-H Amide II Bend | Primary Amide | 1650 - 1620 | Medium to Strong | May appear as a shoulder on the Amide I band.[4] |

| C=C Ring Stretches | Benzene Ring | 1600 - 1450 | Medium | Multiple bands are possible. |

| C-N Stretch | Primary Amide | ~ 1400 | Medium | Coupled with other vibrations.[2] |

| C-O-C Asymmetric Stretch | Aromatic Ester | 1310 - 1250 | Strong | Part of the characteristic ester fingerprint.[6] |

| C-O-C Symmetric Stretch | Aromatic Ester | 1130 - 1100 | Strong | Part of the characteristic ester fingerprint.[6] |

| C-H Out-of-Plane Bend | p-disubstituted Ring | 850 - 800 | Strong | Diagnostic for 1,4-substitution pattern. |

Experimental Protocol: ATR-FTIR Spectroscopy

For powdered solid samples, Attenuated Total Reflectance (ATR) is the modern method of choice due to its speed, ease of use, and minimal sample preparation requirements, eliminating the need for KBr pellets or Nujol mulls.[10][11][12] The protocol below details a self-validating system for acquiring a high-quality spectrum.

Rationale for Method Selection

-

ATR vs. KBr Pellet: While the KBr pellet technique can yield high-quality transmission spectra, it is susceptible to errors from insufficient grinding, moisture contamination (KBr is hygroscopic), and non-uniform sample concentration.[12][13] ATR analysis is performed on the neat solid, requires only a small amount of sample, and provides excellent sample-to-sample reproducibility, making it ideal for both research and quality control environments.[14][15]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning from 4000 to 400 cm⁻¹.

-

ATR Accessory: A single-reflection ATR accessory, preferably with a diamond crystal due to its robustness and chemical inertness.

-

Sample: this compound, as a dry, fine powder.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes.

Step-by-Step Workflow

Caption: Standard workflow for ATR-FTIR analysis of a powder sample.

Detailed Procedure

-

Instrument Preparation: Begin by thoroughly cleaning the ATR crystal surface. Moisten a lab wipe with isopropanol and gently wipe the crystal. Repeat with a dry wipe to ensure the surface is completely dry and free of residue.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small quantity (typically a few milligrams) of this compound powder onto the center of the ATR crystal. Ensure the crystal area is fully covered.

-

Pressure Application: Lower the press arm of the ATR accessory until it makes contact with the powder. Apply consistent pressure to compact the powder and ensure firm, uniform contact with the crystal surface. Good contact is critical for a high-quality spectrum.

-

Spectral Acquisition: Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Post-Acquisition: Once the scan is complete, the software will display the final, background-subtracted absorbance spectrum. Examine the spectrum for key features and ensure the signal intensity is appropriate.

-

Cleaning: Retract the pressure arm, carefully remove the bulk of the powder, and clean the crystal as described in Step 1 to prepare for the next sample.

Spectral Interpretation: A Self-Validating System

The definitive identification of this compound relies on observing the complete set of predicted bands. The presence of one peak without its counterparts would indicate an impurity or a different compound.

Key Diagnostic Checks:

-

The Two Carbonyls: The most striking feature should be two distinct, very strong absorption bands between 1800 and 1600 cm⁻¹. The sharper peak at the higher wavenumber (~1725 cm⁻¹ ) is assigned to the ester C=O stretch . The broader, strong peak at the lower wavenumber (~1650 cm⁻¹ ) is the amide I C=O stretch . The separation and relative positions of these two peaks are highly diagnostic.

-

The Primary Amide Confirmation: Look for the pair of medium, broad N-H stretching bands between 3400 and 3100 cm⁻¹ . The presence of two bands in this region, coupled with the Amide I band at ~1650 cm⁻¹, provides conclusive evidence for the primary amide group.

-

The Ester Fingerprint: Confirm the presence of the two strong C-O stretching bands between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ . These, along with the ester C=O peak, complete the "Rule of Three" for esters and validate this functional group.[6][8]

-

The Aromatic Substitution: Identify the weak C-H stretches above 3000 cm⁻¹ and, crucially, the strong out-of-plane bending band around 850-800 cm⁻¹ , which confirms the para-substitution pattern of the benzene ring.

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By systematically analyzing the spectrum, one can unequivocally confirm the presence and integrity of the primary amide, the aromatic ester, and the specific aromatic substitution pattern. The distinct separation of the ester and amide carbonyl stretching frequencies provides a clear and unambiguous diagnostic window. The ATR-FTIR methodology outlined in this guide offers a rapid, reliable, and reproducible protocol suitable for high-throughput analysis in both academic research and industrial drug development settings, ensuring the structural integrity and quality of this important chemical intermediate.

References

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Tubic-Grozdanis, M., et al. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. PubMed.

- Bellamy, L. J. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- Unknown. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra.

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.

- Unknown. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.

- Zwier, T. S., et al. (n.d.). Infrared Spectroscopy of H-Bonded Bridges Stretched across the cis-Amide Group. ScholarWorks@BGSU.

- Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Smolecule. (2023, August 15). Buy this compound | 6757-31-9.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Unknown. (n.d.). Sample preparation for FT-IR.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- Química Organica.org. (n.d.). IR Spectrum: Amides.

- ACS Publications. (2022, June 30). Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. The Journal of Physical Chemistry Letters.

- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.

- Shimadzu. (n.d.). Powder Samples.

- JASCO Inc. (2022, August 11). Quantitative Analysis of Powdered Solids with FTIR-ATR.

- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

Sources

- 1. Buy this compound | 6757-31-9 [smolecule.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. IR Spectrum: Amides [quimicaorganica.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. agilent.com [agilent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 14. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-carbamoylbenzoate

Preamble: A Molecule-Centric Approach to Mass Spectrometry

In the landscape of drug discovery and development, the precise characterization of small molecules is paramount. Methyl 4-carbamoylbenzoate, a compound featuring both ester and amide functionalities, serves as an exemplary analyte for exploring the nuanced capabilities of modern mass spectrometry.[1] Its structure is relevant in medicinal chemistry and organic synthesis, often acting as a precursor or intermediate for more complex bioactive molecules.[1] This guide eschews a generic template, instead adopting a structure dictated by the molecule itself. We will journey from its fundamental properties to the intricate dance of its fragmentation, providing not just protocols, but the scientific rationale that underpins them. Our objective is to equip researchers with a robust framework for analyzing this and structurally related compounds with confidence and scientific integrity.

Analyte Profile: Physicochemical Foundations

Before any analysis, a thorough understanding of the analyte's properties is essential. These characteristics govern choices in sample preparation, chromatography, and ionization.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N | [1] |

| Calculated Exact Mass | 179.05824 Da | |

| Structure | Aromatic ring with para-substituted methyl ester and primary amide groups. |

The presence of polar functional groups (amide and ester) and the aromatic system makes this compound an ideal candidate for Electrospray Ionization (ESI), a soft ionization technique that excels at ionizing moderately polar, thermally labile molecules.

Ionization and Detection: Crafting the Analytical Strategy

The core of the mass spectrometric method is the efficient generation of gas-phase ions from the analyte. For this compound, ESI is the technique of choice due to the molecule's inherent polarity.

Ionization Mode Selection: A Tale of Two Protons

-

Positive Ion Mode (ESI+): This is the most probable and effective mode. The amide and ester carbonyl oxygens, as well as the amide nitrogen, are potential sites for protonation. The expected protonated molecule, [M+H]⁺, will have a theoretical m/z of 180.0655 . The formation of adducts, particularly with sodium ([M+Na]⁺ at m/z 202.0475 ), is also common and can serve as a secondary confirmation of the molecular weight.[2] The stability of the protonated species makes this mode highly sensitive.

-

Negative Ion Mode (ESI-): While less likely to be as sensitive as positive mode, deprotonation is possible. The amide N-H protons are acidic enough to be abstracted under basic conditions, yielding a deprotonated molecule, [M-H]⁻, at m/z 178.0509 . Studies on substituted benzoic acids have shown that deprotonation is a viable ionization pathway in negative mode.[3]

Recommendation: Initial method development should focus on ESI+ due to the higher probability of forming stable, abundant precursor ions.

The Analytical Workflow: From Sample to Spectrum

A robust analysis follows a logical sequence of steps, each optimized to ensure data quality and reproducibility. The workflow described here represents a self-validating system, where each stage provides a quality check for the next.

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Blueprint

The true structural power of mass spectrometry is unlocked through tandem MS (MS/MS). By selecting the precursor ion ([M+H]⁺, m/z 180.1) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint. The fragmentation of this compound is dictated by the relative bond strengths and the stability of the resulting fragment ions.[4][5]

Predicted Fragmentation Pathways

Based on the established fragmentation rules for esters and amides, we can predict the primary dissociation channels for the protonated molecule.[6][7] The stability of resonance-stabilized acylium cations is a major driving force in these pathways.[8]

Caption: Proposed major fragmentation pathways for [M+H]⁺ of this compound.

Mechanistic Interpretation

-

Pathway A: Loss of Methanol (m/z 180.1 → 149.1) : This is a highly characteristic fragmentation for methyl esters. The protonated precursor likely undergoes a rearrangement to eliminate a neutral molecule of methanol (CH₃OH, 32 Da), resulting in the formation of the stable 4-carbamoylbenzoyl acylium ion at m/z 149.1.

-

Pathway B: Loss of Ammonia (m/z 180.1 → 163.1) : The protonated amide group can readily eliminate a neutral molecule of ammonia (NH₃, 17 Da). This yields the 4-(methoxycarbonyl)benzoyl acylium ion at m/z 163.1. The fragmentation of benzamide to its corresponding benzoyl cation is a well-documented process.[9]

-

Secondary Fragmentation (Loss of CO) : Both primary fragment ions are acylium cations. These ions are known to be susceptible to the further loss of a neutral carbon monoxide (CO, 28 Da) molecule.[8]

-

The ion at m/z 149.1 loses CO to form the 4-aminocarbonylphenyl cation at m/z 121.1.

-

The ion at m/z 163.1 loses CO to form the 4-methoxycarbonylphenyl cation at m/z 135.1.

-

This predictable fragmentation pattern provides multiple, high-confidence transitions for use in quantitative methods like Multiple Reaction Monitoring (MRM).

Predicted MS/MS Data Summary